2,3-Dimethylanisole
Overview
Description
2,3-Dimethylanisole is a chemical compound that has been the subject of various studies to understand its molecular structure, synthesis, and properties. The molecular structure and large amplitude motions of 2,3-dimethylanisole have been explored using a combination of microwave spectroscopy and X-ray diffraction, revealing a planar heavy-atom structure and the presence of internal rotations of two methyl groups attached to the phenyl ring .
Synthesis Analysis
The synthesis of 2,3-dimethylanisole derivatives has been investigated in different contexts. For instance, poly(2,3-dimethylaniline), which is structurally related to 2,3-dimethylanisole, was synthesized using phosphoric acid as a protonic acid, demonstrating the influence of substituents on the synthesis and properties of the resulting polymer . Another study improved the synthesis process for 3,5-dimethylaniline, a compound related to 2,3-dimethylanisole, by combining acylation, nitration, and other steps to reduce the total number of synthesis steps .
Molecular Structure Analysis
The molecular structure of 2,3-dimethylanisole has been characterized using microwave spectroscopy and X-ray diffraction, which provided insights into its conformation and internal rotations . Additionally, the vibrational spectra and nonlinear optical properties of related compounds, such as 2,5-dimethylanilinium chloride monohydrate, have been studied using density functional theory, which helps in understanding the electronic structure and reactivity of such molecules .
Chemical Reactions Analysis
The reactivity of 2,3-dimethylanisole has been studied through its interactions with various complexes. For example, the reaction of 2-methylanisole with an Ir(III) complex resulted in a mixture of hydride complexes, demonstrating the compound's diverse reactivity . The detailed electronic structure and reactivity of dimethylanisoles have also been investigated to understand the effects of methyl substitution on the reactivity of the methoxy group and the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dimethylanisole and its derivatives have been analyzed through various spectroscopic methods. Infrared and Raman spectra of 2,3-dimethylaniline have been recorded, providing evidence of a solid-solid phase transition and the presence of intermolecular hydrogen bonding . The anticorrosion properties of poly(2,3-dimethylaniline) doped with phosphoric acid have been studied, showing better performance than polyaniline . The spectroscopic features and nonlinear optical properties of dimethylanisoles have been explored, indicating potential applications in optical technologies .
Scientific Research Applications
Structural Properties and Spectroscopy
- Interplay Between Microwave Spectroscopy and X-ray Diffraction: A study combining gas phase rotational spectroscopy and solid-state X-ray diffraction was conducted to determine the structural properties of 2,3-dimethylanisole. This research revealed a planar heavy-atom structure of the compound and analyzed torsional splittings due to internal rotations of methyl groups attached to the phenyl ring, providing estimates of barriers to methyl internal rotation (Ferres et al., 2018).
Molecular Dynamics and Conformations
- Conformational Effect on Large Amplitude Motions: The microwave spectrum of 3,4-dimethylanisole, a related molecule to 2,3-dimethylanisole, was studied to explore torsional splittings and internal rotations of methyl groups. This study provides insights into the dynamic behavior of molecules similar to 2,3-dimethylanisole (Ferres et al., 2019).
Biodegradation and Environmental Impact
- Biodegradation of Dimethylaniline Isomers: A study examined the mutagenic properties of dimethylaniline isomers, closely related to 2,3-dimethylanisole. This research provides insight into the environmental and health impacts of such compounds, which may be relevant for understanding the behavior of 2,3-dimethylanisole in similar contexts (Kohara et al., 2018).
Chemical Reactions and Synthesis
- Reaction of 2-Methylanisole with TpMe2Ir(C6H5)2(N2): This study explored the thermal activation of 2-methylanisole by an Ir(III) complex, leading to various hydride complexes. Such reactions are significant in understanding the chemical behavior and potential applications of 2,3-dimethylanisole in synthetic chemistry (Santos et al., 2013).
Electronic Structures and Spectral Properties
- Density Functional Theory Study on Electronic Structures: This research focused on 3,5-Dimethylanisole, analyzing molecular structure and vibrational analysis using Density Functional Theory methods. Such studies are crucial for understanding the electronic properties and potential applications of 2,3-dimethylanisole in materials science and electronic applications (Mathiyalagan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNEVGYRXFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183646 | |
Record name | 2,3-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylanisole | |
CAS RN |
2944-49-2 | |
Record name | 2,3-Dimethylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2944-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.